molecular formula C10H11ClF3N B13273658 [1-(3-Chlorophenyl)ethyl](2,2,2-trifluoroethyl)amine

[1-(3-Chlorophenyl)ethyl](2,2,2-trifluoroethyl)amine

Cat. No.: B13273658
M. Wt: 237.65 g/mol
InChI Key: OSELGSBILRFADZ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H11ClF3N

Molecular Weight

237.65 g/mol

IUPAC Name

N-[1-(3-chlorophenyl)ethyl]-2,2,2-trifluoroethanamine

InChI

InChI=1S/C10H11ClF3N/c1-7(15-6-10(12,13)14)8-3-2-4-9(11)5-8/h2-5,7,15H,6H2,1H3

InChI Key

OSELGSBILRFADZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NCC(F)(F)F

Origin of Product

United States

Preparation Methods

Gas-Phase Reaction of 1,1,1-Trifluoro-2-chloroethane with Ammonia

Process Overview:

  • Reactant: 1,1,1-Trifluoro-2-chloroethane (CF₃CH₂Cl)
  • Reagent: Ammonia (NH₃)
  • Solvent: Glycerin (as a reaction medium)
  • Conditions: Elevated temperature (150–200°C), pressure (2–4 MPa), reaction time (20–30 minutes)

Reaction Steps:

  • Mixing of liquid-phase 1,1,1-trifluoro-2-chloroethane with ammonia in glycerol, with molar ratios typically around 8–15:1 (NH₃ to CF₃CH₂Cl).
  • Reaction in a pipeline reactor at controlled temperature and pressure, facilitating nucleophilic substitution of chlorine with ammonia.
  • Post-reaction, the mixture undergoes vacuum flashing and deamination to remove excess ammonia and by-products.
  • Neutralization with sodium carbonate and vacuum rectification yields purified trifluoroethylamine.

Key Data:

Parameter Range Optimal Value (Preferred)
Glycerol to CF₃CH₂Cl volume ratio 1:3 2:1
Molar ratio NH₃ to CF₃CH₂Cl 8–15:1 12:1
Ammonia concentration 30–100 wt% 60 wt%
Reaction temperature 150–200°C 180°C
Pressure 2–4 MPa 2.5 MPa
Reaction time 20–30 min 22 min

Advantages:

  • Short reaction time
  • High yield (~79–85%)

Catalytic Addition of Arylboroxines to Imines (Palladium-Catalyzed Method)

Process Overview:

  • Reactants: Arylboroxines and imines derived from trifluoroacetaldehyde
  • Catalyst: Palladium(II) acetate
  • Ligand: Chiral ligand (e.g., (S)-t-Bu-PyOX)
  • Conditions: Mild to moderate temperatures (~150°C), in suitable solvents

Reaction Steps:

  • Formation of imines from trifluoroacetaldehyde and suitable amines.
  • Palladium-catalyzed addition of arylboroxines to these imines, generating α-trifluoromethyl arylmethylamines.
  • Enantioselectivity achieved via chiral ligands, delivering high enantiomeric excess (>92%).

Relevance:

  • While this method is more suited for synthesizing specific arylmethylamines, it demonstrates the versatility of trifluoromethylamine derivatives and potential routes for introducing aromatic groups onto the amino moiety.

Reaction of 2,2,2-Trifluoroethanol Derivatives with Ammonia

Process Overview:

  • Starting material: 2,2,2-Trifluoroethanol derivatives such as trifluoroethyl p-toluenesulfonate or methanesulfonate
  • Reagent: Ammonia
  • Conditions: Heating in autoclaves at 150°C for several hours

Reaction Steps:

  • Reacting trifluoroethyl sulfonates with ammonia in sealed autoclaves.
  • Under elevated temperature (~150°C) and pressure (~0.67 MPa), nucleophilic substitution occurs, replacing the sulfonate group with amino group.
  • Yield of trifluoroethylamine can reach up to 85%.

Data Table:

Starting Material Ammonia Equiv Temperature Reaction Time Yield (%)
Trifluoroethyl p-toluenesulfonate 35.4 mmol 150°C 3–5 hours 85

Notes on the Synthesis Strategies

  • Reaction Conditions: Elevated temperatures (~150–200°C) and pressures (2–4 MPa) are common, facilitating nucleophilic substitution or reductive amination.
  • Reagents: Ammonia in aqueous or anhydrous form, often with solvents like DMSO or glycerol to enhance solubility and reaction rates.
  • Catalysts: Palladium(II) catalysts are employed for enantioselective synthesis, especially for aryl derivatives.
  • Post-Reaction Processing: Vacuum distillation, rectification, and neutralization steps are crucial for isolating pure trifluoroethylamine.

Data Tables Summarizing Key Parameters

Method Reactants Solvent Temperature Pressure Reaction Time Yield (%) Remarks
Gas-phase reaction CF₃CH₂Cl + NH₃ Glycerol 150–200°C 2–4 MPa 20–30 min 79–85 Short reaction time, high yield
Sulfonate route Trifluoroethyl sulfonates + NH₃ Autoclave 150°C 0.67 MPa 3–5 hours 85 High yield, suitable for scale-up
Catalytic addition Arylboroxines + Imines Organic solvent ~150°C Atmospheric Variable 57–91 Enantioselective, for aromatic derivatives

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(3-Chlorophenyl)ethylamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 1-(3-Chlorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in the study of receptor-ligand interactions or as a probe in biochemical assays.

Medicine: In medicine, 1-(3-Chlorophenyl)ethylamine is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or receptors.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)ethylamine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares 1-(3-Chlorophenyl)ethylamine with key analogues identified in the evidence:

Compound Name Molecular Formula Molecular Weight Substituents on Aromatic Ring Alkylamine Chain Key Structural Differences Evidence ID
1-(3-Chlorophenyl)ethylamine C₁₀H₁₁ClF₃N 241.65 3-chlorophenyl 2,2,2-trifluoroethyl Reference compound -
(2,2-difluoroethyl)(1-phenylethyl)amine C₁₀H₁₃F₂N 217.26 Phenyl 2,2-difluoroethyl Fewer fluorine atoms; no chlorine
(4-chloro-3-methylphenyl)-(2,2,2-trifluoroethyl)amine C₁₀H₁₁ClF₃N 241.65 4-chloro-3-methylphenyl 2,2,2-trifluoroethyl Additional methyl group; Cl position
[1-(4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine C₁₀H₁₂F₃NO 219.20 4-trifluoroethoxyphenyl Ethylamine Trifluoroethoxy vs. trifluoroethyl
2-amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine C₁₂H₁₆ClF₃N₂ 296.72 4-chlorophenyl 3,3,3-trifluoropropyl Longer fluorinated chain; methyl group

Key Comparative Insights

Electronic Effects :
  • The 3-chlorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to phenyl (in ) or 4-trifluoroethoxyphenyl (). This may reduce amine basicity, impacting solubility and receptor interactions .
  • Trifluoroethyl vs.
Steric Considerations :
  • The 4-chloro-3-methylphenyl substituent () adds steric bulk compared to the unsubstituted phenyl or 3-chlorophenyl groups. This could hinder rotational freedom or block specific metabolic pathways .
  • Para vs. Meta Substitution : The 3-chlorophenyl group in the target compound may direct interactions differently than 4-chloro-3-methylphenyl () or 4-trifluoroethoxyphenyl (), influencing target selectivity .

Biological Activity

1-(3-Chlorophenyl)ethylamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₇ClF₃N
  • Molecular Weight : 201.59 g/mol
  • Chemical Structure : The compound features a chlorophenyl group attached to a trifluoroethylamine moiety, which contributes to its unique chemical properties and biological activities.

The biological activity of 1-(3-Chlorophenyl)ethylamine is primarily attributed to its interactions with various biological targets:

  • Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. Inhibition of CDK9 has been noted to trigger apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Mcl-1 .
  • Neurotransmitter Modulation : The amine structure suggests potential activity as a neurotransmitter modulator. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, indicating possible applications in treating mood disorders.

Table 1: Biological Activity Summary

Activity Effect Reference
CDK InhibitionInduces apoptosis in cancer cell lines
Neurotransmitter InteractionPotential modulation of serotonin/dopamine receptors
CytotoxicityVaries across different cancer cell lines

Study 1: CDK Inhibition and Apoptosis

A study demonstrated that 1-(3-Chlorophenyl)ethylamine significantly inhibited CDK9 activity in human cancer cell lines. The compound reduced Mcl-1 levels, leading to increased apoptosis rates. The half-maximal inhibitory concentration (IC50) for CDK9 was reported at low nanomolar concentrations, indicating high potency .

Study 2: Neuropharmacological Assessment

In another investigation, the compound was assessed for its effects on neurotransmitter systems. It was found to exhibit moderate affinity for serotonin receptors, suggesting potential antidepressant-like effects. The study highlighted the need for further exploration into its neuropharmacological profile .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Chlorophenyl)ethylamine, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with halogenated aromatic precursors and amine coupling agents. Key steps include nucleophilic substitution or reductive amination under controlled temperatures (0–60°C) and inert atmospheres. Optimization requires adjusting stoichiometry, using catalysts (e.g., palladium for cross-coupling), and monitoring via TLC/HPLC. Similar trifluoroethylamine derivatives emphasize precise control of reaction time and temperature to minimize by-products . Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • ¹H/¹³C/¹⁹F NMR : Identifies substituent positions and confirms the trifluoroethyl group.
  • Mass Spectrometry (MS) : Verifies molecular weight and fragmentation patterns.
  • HPLC : Assesses purity (>95% typical for research). These methods are standard for structurally related amines .

Q. What safety precautions are necessary when handling this compound?

  • Use nitrile gloves, safety goggles, and fume hoods (≥0.5 m/s airflow).
  • Store in amber glass under nitrogen at 2–8°C.
  • Neutralize spills with 5% sodium bicarbonate. ECHA guidelines mandate these for fluorinated amines .

Q. What are the solubility characteristics in common organic solvents?

High solubility in DCM/ethyl acetate (>50 mg/mL), moderate in methanol (~20 mg/mL), and low in hexane (<5 mg/mL). Co-solvents like DMSO enhance solubility .

Q. What biological targets or pathways are influenced by this compound?

Similar chlorophenyl-trifluoroethylamines interact with GPCRs, ion channels, and inhibit monoamine oxidases (MAOs). Computational models suggest affinity for serotonin receptors (5-HT subtypes) .

Advanced Research Questions

Q. How can researchers address contradictory data regarding biological activity across assay systems?

  • Perform orthogonal assays (enzyme inhibition + cell viability).
  • Standardize conditions (pH, incubation time).
  • Use PASS software to predict multi-target effects .
  • Validate with structural analogs to isolate pharmacophore contributions .

Q. What strategies optimize yield while minimizing by-products?

  • Stepwise temperature ramping for exothermic reactions.
  • Design of Experiments (DoE) to identify critical parameters (solvent polarity, catalyst loading).
  • Flow chemistry improves heat/mass transfer. Similar syntheses show improved yields with slow reagent addition .

Q. How do the electronic effects of the trifluoroethyl and chlorophenyl groups influence reactivity and bioactivity?

  • Trifluoroethyl : Electron-withdrawing effects increase amine acidity, enhancing hydrogen bonding.
  • Chlorophenyl : Enables π-π stacking and improves lipophilicity for BBB penetration. Spectroscopic studies on analogs confirm altered binding kinetics .

Q. What computational methods predict binding affinity with biological targets?

  • Molecular docking (AutoDock Vina) models ligand-receptor interactions.
  • Molecular dynamics (MD) simulations (AMBER, GROMACS) assess binding stability.
  • QSAR models correlate logP/polar surface area with activity. PASS software predicts neuroprotective effects in related compounds .

Q. How can isotopic labeling (e.g., deuterium, ¹⁸F) study metabolic pathways?

  • Deuterium labeling : Tracks Phase I metabolites (N-dealkylation) via MS.
  • ¹⁸F labeling : Enables PET imaging for biodistribution studies.
    ¹⁹F NMR analogs monitor trifluoroethyl retention in hepatic studies .

Key Comparative Data (Based on Structural Analogs)

CompoundKey FeaturesBiological ActivityReference
TrifluoperazineTrifluoromethyl groupAntipsychotic
FluoxetineTrifluoromethyl groupAntidepressant
Target CompoundChlorophenyl + trifluoroethylGPCR/MAO modulation (predicted)

Note: Data extrapolated from structurally related compounds due to limited direct studies on the target molecule.

Methodological Recommendations

  • Synthesis : Prioritize reductive amination with Pd catalysts under anhydrous conditions .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients .
  • Analysis : Combine ¹⁹F NMR and HPLC-UV for structural and purity validation .

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